molecular formula C17H22N2O3S B5787889 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine

4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine

Cat. No.: B5787889
M. Wt: 334.4 g/mol
InChI Key: NYYVJAWRUDRTRD-UHFFFAOYSA-N
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Description

4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine is a complex organic compound featuring a morpholine ring, a pyrrolidinyl group, and a phenyl carbonothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrrolidinyl ethoxy intermediate, followed by its coupling with a phenyl carbonothioyl derivative

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, share structural similarities.

    Morpholine derivatives: Compounds like morpholine-4-carboxylic acid and morpholine-4-thiol are structurally related.

    Phenyl carbonothioyl derivatives: Compounds containing the phenyl carbonothioyl group, such as phenyl isothiocyanate, are similar in structure.

Uniqueness

4-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)morpholine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[4-(morpholine-4-carbothioyl)phenoxy]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-16(18-7-1-2-8-18)13-22-15-5-3-14(4-6-15)17(23)19-9-11-21-12-10-19/h3-6H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYVJAWRUDRTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C(=S)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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